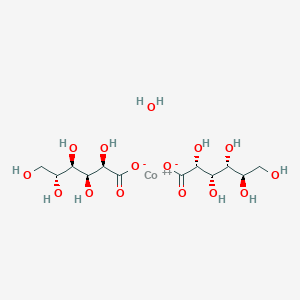
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is a coordination compound where cobalt is complexed with a pentahydroxyhexanoate ligand and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate typically involves the reaction of cobalt salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cobalt chloride or cobalt sulfate as the cobalt source. The pentahydroxyhexanoic acid is added in stoichiometric amounts, and the reaction mixture is stirred at a specific temperature to ensure complete complexation. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different ligands like ammonia or ethylenediamine.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) complexes. Substitution reactions result in new cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model for biological cobalt complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of cobalt-based materials and as a precursor for other cobalt compounds.
Mecanismo De Acción
The mechanism of action of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate involves the interaction of the cobalt center with various molecular targets. The pentahydroxyhexanoate ligand stabilizes the cobalt ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt Gluconate: Similar in structure but with gluconate as the ligand.
Cobalt Acetate: Contains acetate ligands instead of pentahydroxyhexanoate.
Cobalt Chloride: A simple cobalt salt without complex ligands.
Uniqueness
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is unique due to the specific arrangement of the pentahydroxyhexanoate ligand, which provides distinct chemical properties and reactivity compared to other cobalt complexes
Propiedades
Fórmula molecular |
C12H24CoO15 |
|---|---|
Peso molecular |
467.24 g/mol |
Nombre IUPAC |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Clave InChI |
VBEDXQBAQADZLA-XRDLMGPZSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Co+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


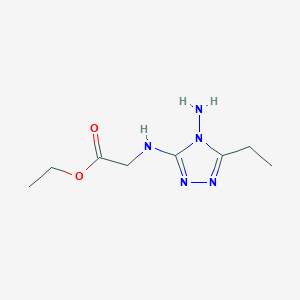
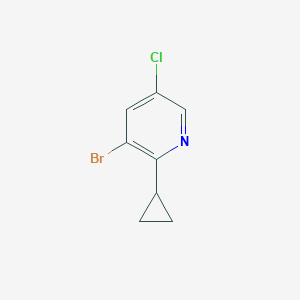
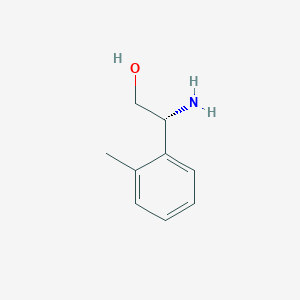
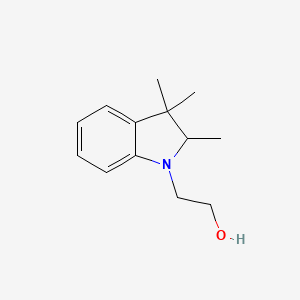
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)


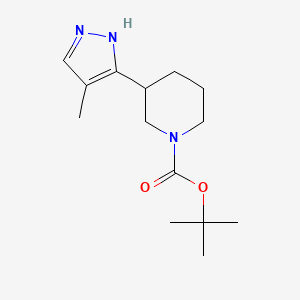

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
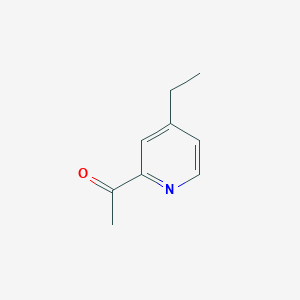

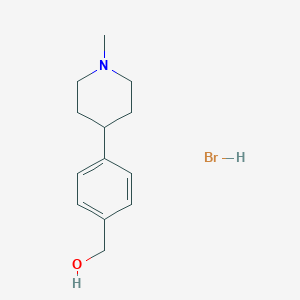
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
